4-(2-Methoxyethyl)-3-methylisoxazol-5-amine
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Overview
Description
4-(2-Methoxyethyl)-3-methylisoxazol-5-amine is an organic compound with a unique structure that includes an isoxazole ring substituted with a methoxyethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)-3-methylisoxazol-5-amine typically involves the reaction of 4-(2-methoxyethyl)phenol with appropriate reagents to introduce the isoxazole ring. One common method involves the use of bromination followed by methoxide-bromide exchange and subsequent reduction . Another method includes the use of epichlorohydrin and KOH-mediated substitution followed by acid-catalyzed hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethyl)-3-methylisoxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives.
Scientific Research Applications
4-(2-Methoxyethyl)-3-methylisoxazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)-3-methylisoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(2-Methoxyethyl)-3-methylisoxazol-5-amine include:
2-Methoxyethanol: An organic compound used as a solvent and in various chemical reactions.
Metoprolol: A β-blocker used in the treatment of cardiovascular diseases, which contains a similar methoxyethyl group.
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H12N2O2 |
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Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-(2-methoxyethyl)-3-methyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H12N2O2/c1-5-6(3-4-10-2)7(8)11-9-5/h3-4,8H2,1-2H3 |
InChI Key |
PZIRUJXTHAJZPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1CCOC)N |
Origin of Product |
United States |
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